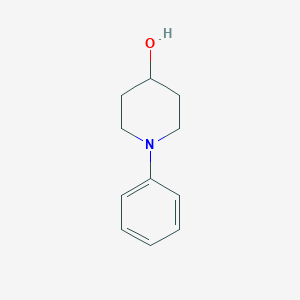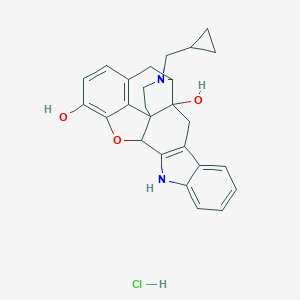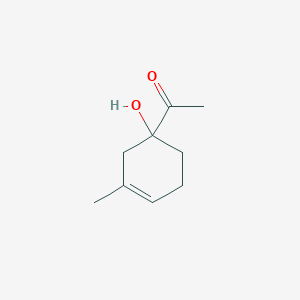
1-Acetyl-3-methyl-3-cyclohexene-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-methyl-3-cyclohexene-1-ol is a chemical compound commonly known as AMCH. It is a colorless liquid that is used in various scientific research applications. AMCH is a cyclic terpene alcohol that is synthesized from limonene and is widely used in the fragrance industry.
Mechanism of Action
The mechanism of action of AMCH is not fully understood. However, it is believed that AMCH acts as a substrate for the oxidation reactions catalyzed by enzymes. The oxidation of AMCH results in the formation of various oxidation products, which are then used in the synthesis of various compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMCH are not well understood. However, it is believed that AMCH may have antioxidant properties. AMCH has been shown to inhibit the oxidation of various compounds, including lipids and proteins.
Advantages and Limitations for Lab Experiments
AMCH has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, the limitations of using AMCH in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
For the study of AMCH include the study of its mechanism of action, biochemical and physiological effects, and its use as a model compound for the development of new compounds.
Synthesis Methods
AMCH is synthesized from limonene, which is a cyclic terpene hydrocarbon. The synthesis of AMCH involves the addition of acetyl chloride to limonene in the presence of a catalyst. The reaction is carried out at a temperature of 50-60°C and yields AMCH as a colorless liquid.
Scientific Research Applications
AMCH is widely used in the fragrance industry due to its pleasant odor. It is also used in scientific research as a model compound for the study of terpene oxidation. AMCH is used as a substrate for the study of enzyme-catalyzed oxidation reactions. It is also used in the study of the mechanism of action of various enzymes.
properties
CAS RN |
125228-97-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(1-hydroxy-3-methylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-7-4-3-5-9(11,6-7)8(2)10/h4,11H,3,5-6H2,1-2H3 |
InChI Key |
YIXNNWHMMFRDIW-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(C1)(C(=O)C)O |
Canonical SMILES |
CC1=CCCC(C1)(C(=O)C)O |
synonyms |
Ethanone, 1-(1-hydroxy-3-methyl-3-cyclohexen-1-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)

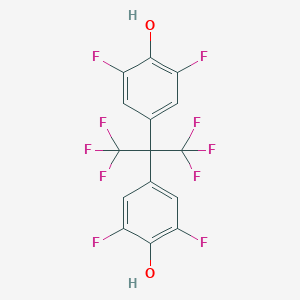
![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)
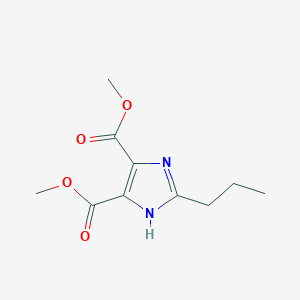
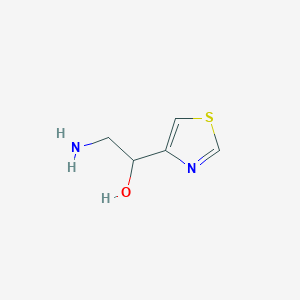


![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)


